
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCBOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and is synthesized through a multi-step process involving various chemical reactions.
科学的研究の応用
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has shown potential therapeutic applications in various scientific research studies. One of the main areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer growth. Additionally, this compound has been found to inhibit the activity of MMP-2 and MMP-9, enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its high purity and yield through the optimized synthesis method. Additionally, this compound has shown promising results in various scientific research studies, making it a valuable compound for further investigation. However, one of the limitations of using this compound is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research and development of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its purity and yield. Furthermore, research could also focus on developing this compound analogs with improved efficacy and reduced toxicity. Overall, the potential therapeutic applications of this compound make it a promising compound for further investigation in scientific research.
合成法
The synthesis of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate involves a multi-step process that includes the reaction of 6-hydroxychromone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This synthesis method has been optimized to yield high purity and yield of this compound.
特性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-13-5-3-6-14(19)12(13)9-22-16(20)11-8-10-4-1-2-7-15(10)23-17(11)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIAWESLSNYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

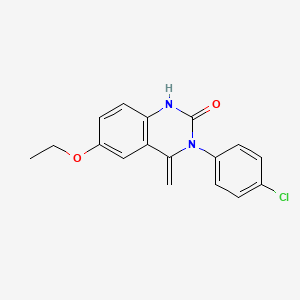

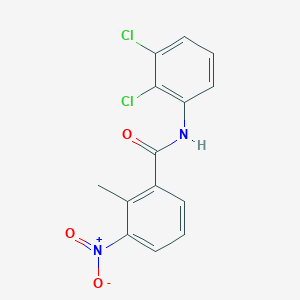
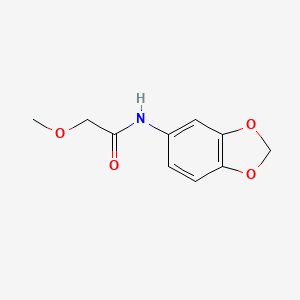

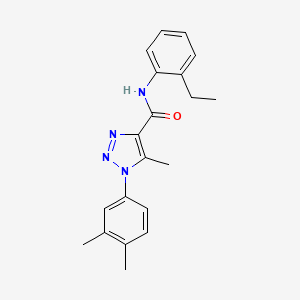
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
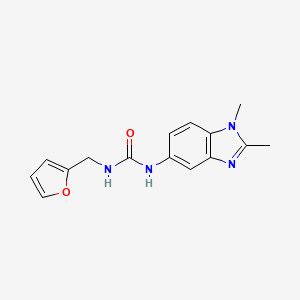
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

